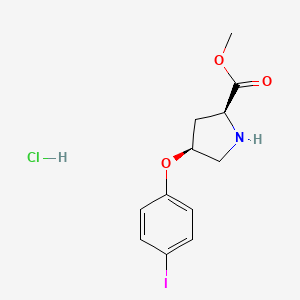
Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Vue d'ensemble
Description
Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as IPC-Methyl, is a small molecule compound that is used in scientific research and laboratory experiments. It is a synthetic molecule that has been developed to be a useful tool for scientists and researchers. IPC-Methyl is a derivative of pyrrolidinecarboxylic acid and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions :
- A study on the synthesis of 2,3-disubstituted pyrrolidines and piperidines detailed a one-pot oxidative decarboxylation-beta-iodination of amino acids, providing insights into the synthesis processes that may involve compounds like Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride (Boto, Hernández, de Leon, & Suárez, 2001).
Photophysical Properties :
- Research on the photophysical properties of S, N, and Se-modified methyl salicylate derivatives has implications for understanding the optical properties of related compounds, including Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride (Yoon et al., 2019).
Catalysis and Chemical Transformations :
- A study on 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for acylation of inert alcohols provides a perspective on catalytic processes that could be relevant to the transformations of Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride (Liu, Ma, Liu, & Wang, 2014).
Material Science Applications :
- The synthesis of novel poly(ether imide ester)s from pyridine derivatives, as explored by Mehdipour‐Ataei and Amirshaghaghi (2005), suggests potential applications of Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride in polymer and materials science (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Photocatalytic Reactions :
- In the field of photocatalysis, research on photo-methylation and methoxylation of methyl 2-pyridinecarboxylate, as conducted by Sugiyama et al. (1981), may have relevance for understanding similar photocatalytic reactions involving Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride (Sugiyama et al., 1981).
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEIWGHVFGZHQQ-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



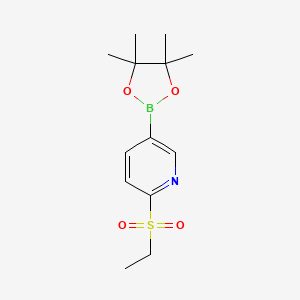
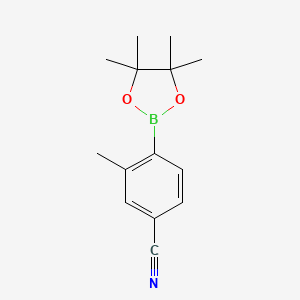
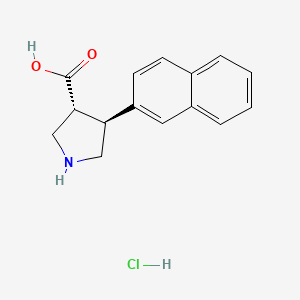
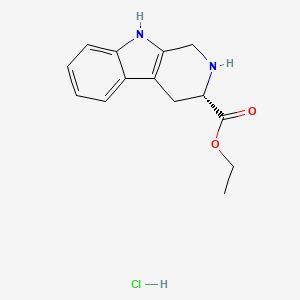
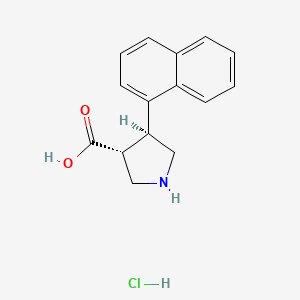

![4-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456175.png)
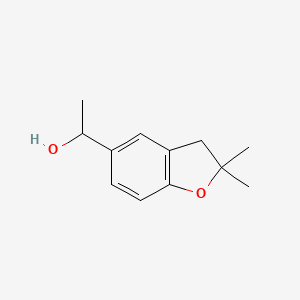
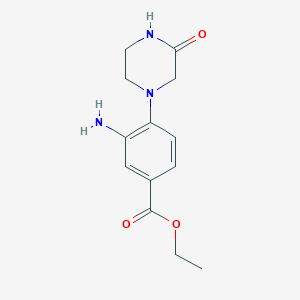
![2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456179.png)
![4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456180.png)
![5-Nitro-2-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1456181.png)
![4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456182.png)
![3-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456183.png)